molecular formula C14H24N2O5 B8590498 (3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester CAS No. 209163-26-8

(3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester

Cat. No. B8590498
CAS RN: 209163-26-8
M. Wt: 300.35 g/mol
InChI Key: XYKUHVHXWYHGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

209163-26-8

Product Name

(3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)acetic acid ethyl ester

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H24N2O5/c1-5-20-11(17)9-16-8-6-7-10(12(16)18)15-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,19)

InChI Key

XYKUHVHXWYHGPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3RS)-3-tert-butoxycarbonylaminopiperidin-2-one (16.07 g) was dissolved in N,N-dimethylformamide (DMF, 350 ml) and the mixture was cooled to 0° C. Sodium hydride (3.6 g of a 50% dispersion in mineral oil) was added and then the mixture was stirred at 0° C. for one hour. A solution of ethyl bromoacetate (13.78 g) in DMF (20 ml) was then added. The mixture was stirred for 16 hours at ambient temperature, then cooled to 0° C. and ice added. Volatile material was removed by evaporation and the residue was partitioned between ethyl acetate and brine. The organic layer was washed with brine, dried over Na2SO4 and concentrated by evaporation. The resulting oil was purified on silica eluting with 40% ethyl acetate/petroleum ether (60-80° C.) to give ethyl 2-[(3RS)-3-tert-butoxycarbonylamino-2-oxopiperidin-1-yl]acetate as a colourless oil (18.15 g).
Quantity
16.07 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.78 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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